4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride
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Overview
Description
4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl It is a derivative of butanoic acid, featuring an amino group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a Grignard reaction or other carboxylation methods.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)butanoic acid;hydrochloride: Similar structure but with a dimethylamino group instead of an amino group.
4-(Methylamino)butanoic acid;hydrochloride: Similar structure but with a methylamino group.
4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride: Similar structure but with a trifluorophenyl group.
Uniqueness
4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6-4-5-12-7(6)2-1-3-8(10)11;/h4-5H,1-3,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVTVFGUPMMOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)CCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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